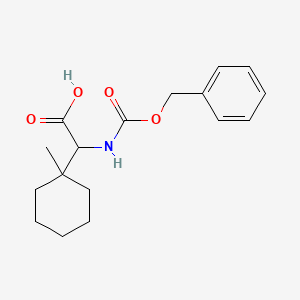

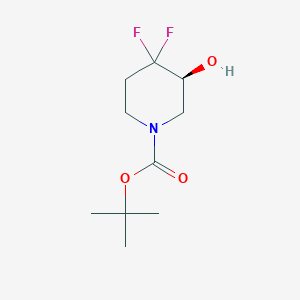

![molecular formula C19H22N6O4 B2770138 8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-63-8](/img/structure/B2770138.png)

8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

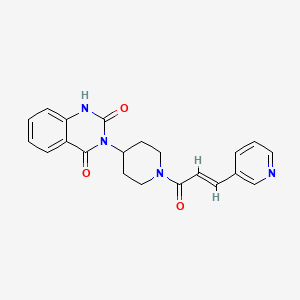

The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids, ATP, cyclic AMP, NADH, and coenzyme A, and are thus key building blocks of life. The presence of the dimethoxyphenylaminoethyl group suggests potential for interactions with biological systems .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of purines, including a two-ringed structure with four nitrogen atoms. The dimethoxyphenylaminoethyl group would add additional complexity to the structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purines and their derivatives are known to participate in a wide range of chemical reactions, particularly in a biological context. These can include processes like methylation, phosphorylation, and glycosylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its purine structure and the attached dimethoxyphenylaminoethyl group. It’s likely to be relatively polar due to the presence of the nitrogen and oxygen atoms, and may have the ability to form hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives of 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid were synthesized and evaluated for their potent 5-HT(1A) receptor ligand activity. Preliminary studies suggested potential anxiolytic and antidepressant activities comparable to Diazepam and Imipramine, indicating the compound's relevance in neuroscience research (Zagórska et al., 2009).

Molecular Studies and SAR

Further structural activity relationships and molecular studies identified novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones with affinity for serotoninergic and dopaminergic receptors. These compounds showed a spectrum of receptor activities, suggesting their importance in developing new pharmaceuticals with potential anxiolytic and antidepressant effects (Zagórska et al., 2015).

Antiviral and Antihypertensive Activity

The condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles yielded derivatives of 7,8-polymethylenehypoxanthines, precursors for studying antiviral and antihypertensive activities, demonstrating the compound's utility in developing treatments for viral infections and hypertension (Nilov et al., 1995).

Receptor Affinity and Enzymatic Activity

A series of derivatives were synthesized and evaluated for their receptor affinity and inhibitory potency against phosphodiesterases, identifying structures promising for modification and detailed mechanistic study for potential therapeutic applications (Zagórska et al., 2016).

Cytotoxic Activity

The compound and its derivatives were also evaluated for cytotoxic activities against various cancer cell lines, highlighting the potential use in cancer research and treatment development (Deady et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

6-[2-(2,5-dimethoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4/c1-11-10-25-15-16(23(2)19(27)22-17(15)26)21-18(25)24(11)8-7-20-13-9-12(28-3)5-6-14(13)29-4/h5-6,9-10,20H,7-8H2,1-4H3,(H,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFKGBUOMVQLOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCNC4=C(C=CC(=C4)OC)OC)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

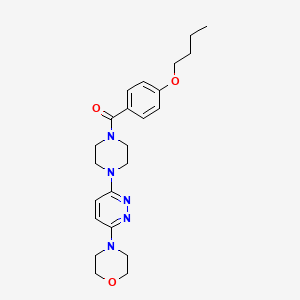

![2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2770073.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2770075.png)

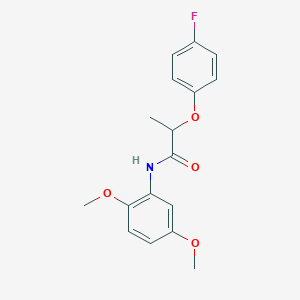

![Ethyl 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770078.png)